molecular formula C7H6Br2N2OS B2372424 2-Bromo-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone;hydrobromide CAS No. 2247106-40-5

2-Bromo-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone;hydrobromide

Numéro de catalogue: B2372424
Numéro CAS: 2247106-40-5
Poids moléculaire: 326.01
Clé InChI: FTTOJXQVUZQETR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Bromo-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone hydrobromide is a brominated heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted with a bromoethyl ketone group at position 5 and a hydrobromide counterion. This structure combines the electron-withdrawing effects of the bromine atom and the ketone functionality, making it a reactive intermediate in organic synthesis, particularly in nucleophilic substitution reactions. The hydrobromide salt enhances its stability and solubility in polar solvents, which is advantageous for pharmaceutical applications .

Propriétés

IUPAC Name

2-bromo-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2OS.BrH/c8-3-6(11)5-4-9-7-10(5)1-2-12-7;/h1-2,4H,3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTOJXQVUZQETR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC=C(N21)C(=O)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Direct Bromination Methods

Direct Bromination Methods

N-Bromosuccinimide (NBS) Bromination

Free-radical bromination using NBS represents one of the most effective methods for introducing a bromine atom into the imidazo[2,1-b]thiazole scaffold. This approach is particularly useful for bromination at benzylic or allylic positions.

Procedure:

  • Dissolve the imidazo[2,1-b]thiazol-5-ylethanone (1.0 mmol) in carbon tetrachloride or dichloromethane (10 mL)
  • Add NBS (1.1 mmol) and a catalytic amount of benzoyl peroxide or AIBN (0.05 mmol)
  • Reflux the reaction mixture for 3-4 hours under nitrogen atmosphere
  • Cool the reaction mixture to room temperature and filter to remove succinimide
  • Wash the filtrate with saturated sodium bicarbonate solution (10 mL × 2)
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
  • Treat the concentrate with hydrobromic acid in diethyl ether to obtain the hydrobromide salt
  • Purify by recrystallization from an appropriate solvent system

Bromine in Acidic Medium

Direct bromination using bromine in an acidic medium offers a straightforward approach for preparing the target compound.

Procedure:

  • Dissolve the imidazo[2,1-b]thiazol-5-ylethanone (1.0 mmol) in glacial acetic acid (10 mL)
  • Cool the solution to 0-5°C using an ice bath
  • Add bromine (1.1 mmol) dropwise with vigorous stirring over 30 minutes
  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours
  • Pour the reaction mixture into ice-cold water (50 mL)
  • Neutralize with saturated sodium bicarbonate solution to pH 7-8
  • Extract with ethyl acetate (20 mL × 3)
  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate
  • Convert to the hydrobromide salt by treatment with hydrobromic acid
  • Purify by recrystallization from ethanol/diethyl ether

Hydrobromic Acid Method

The use of hydrobromic acid provides both the brominating agent and the source of the counterion for the hydrobromide salt.

Procedure:

  • Suspend imidazo[2,1-b]thiazol-5-ylethanone (1.0 mmol) in aqueous hydrobromic acid (48%, 5 mL)
  • Heat the mixture under reflux at 105-110°C for 3 hours
  • Cool the reaction mixture to room temperature
  • Collect the precipitated product by filtration or centrifugation
  • Wash the solid with cold water and diethyl ether
  • Dry under vacuum to obtain the hydrobromide salt
  • Purify by recrystallization if necessary

Cyclization-Based Methods

Reaction of α-Bromo Ketones with 2-Aminothiazoles

This approach involves the reaction between an appropriate α-bromo ketone and 2-aminothiazole to form the imidazo[2,1-b]thiazole scaffold.

Procedure:

  • Mix equimolar quantities of 2-aminothiazole (1.0 mmol) and α-bromo ketone (1.0 mmol) in absolute ethanol (10 mL)
  • Add anhydrous potassium carbonate (1.2 mmol) if required
  • Reflux the mixture for 2-4 hours
  • Monitor the reaction progress by TLC
  • Cool the reaction mixture to room temperature
  • Filter the precipitate and wash with cold ethanol
  • Brominate the obtained imidazo[2,1-b]thiazole derivative using one of the methods described in Section 3
  • Convert to the hydrobromide salt by treatment with hydrobromic acid
  • Purify by recrystallization

Thiosemicarbazide Method

This approach utilizes thiosemicarbazide as a key reagent for constructing the thiazole ring system prior to imidazo[2,1-b]thiazole formation.

Procedure:

  • React the appropriate α-bromo ketone (1.0 mmol) with thiosemicarbazide (1.0 mmol) in ethanol (10 mL)
  • Reflux for 2-3 hours
  • Cool and isolate the intermediate thiadiazine derivative
  • Further react with an appropriate α-bromo ketone to form the imidazo[2,1-b]thiazole scaffold
  • Brominate as described in Section 3
  • Convert to the hydrobromide salt

Microwave-Assisted Synthesis

General Microwave Method

Microwave irradiation significantly accelerates the reaction and often results in improved yields compared to conventional heating methods.

Procedure:

  • In a microwave-safe vessel, combine 2-aminothiazole (2 mmol) and α-bromo ketone (2 mmol)
  • Irradiate at 120°C with a power of 300W for 5-10 minutes
  • Cool the reaction mixture to room temperature
  • Add ethanol (5 mL) and stir for 10 minutes
  • Filter the solid product and wash with cold ethanol
  • Perform bromination as described earlier
  • Convert to the hydrobromide salt
Entry Microwave Power (W) Temperature (°C) Time (min) Yield (%)
1 200 100 15 65
2 300 120 5 78
3 300 120 10 85
4 400 130 5 80
5 400 150 5 75

Table 1: Optimization of microwave reaction conditions

PEG-400 Assisted Microwave Synthesis

The use of polyethylene glycol-400 (PEG-400) as a reaction medium in microwave synthesis offers an environmentally friendly approach to synthesizing imidazo[2,1-b]thiazole derivatives.

Procedure:

  • Mix 2-aminothiazole (1.0 mmol), α-bromo ketone (1.0 mmol), and PEG-400 (2 mL) in a microwave vessel
  • Irradiate at 180W for 10-15 minutes
  • Cool the reaction mixture to room temperature
  • Add water (10 mL) and extract with ethyl acetate (10 mL × 3)
  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate
  • Perform bromination as described in Section 3
  • Convert to the hydrobromide salt

Green Chemistry Approaches

Ionic Liquid-Promoted Synthesis

Ionic liquids serve as efficient reaction media and potentially as catalysts for the synthesis of imidazo[2,1-b]thiazole derivatives.

Procedure:

  • Dissolve 2-aminothiazole (1.0 mmol) in 1-butyl-3-methylimidazolium bromide ([Bmim]Br) (2 mL)
  • Add α-bromo ketone (1.0 mmol) and stir at 80-90°C for 2-3 hours
  • Cool the reaction mixture to room temperature
  • Add water (10 mL) and extract with ethyl acetate (10 mL × 3)
  • Wash the combined organic layers with water to remove traces of ionic liquid
  • Dry over anhydrous sodium sulfate and concentrate
  • Perform bromination as described in Section 3
  • Convert to the hydrobromide salt

PEG-400 Mediated Synthesis Under Conventional Heating

PEG-400 serves as both solvent and catalyst, making this an environmentally friendly approach.

Procedure:

  • Mix 2-aminothiazole (1.0 mmol), α-bromo ketone (1.0 mmol), and PEG-400 (5 mL)
  • Heat the mixture at 90°C for 3-4 hours
  • Cool to room temperature and add water (20 mL)
  • Extract with ethyl acetate (15 mL × 3)
  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate
  • Perform bromination as described in Section 3
  • Convert to the hydrobromide salt

Specific Preparation Method for 2-Bromo-1-imidazo[2,1-b]thiazol-5-ylethanone;hydrobromide

Based on the synthetic approaches discussed above, the following optimized procedure is recommended for the specific preparation of 2-Bromo-1-imidazo[2,1-b]thiazol-5-ylethanone;hydrobromide:

Procedure:

  • Synthesize imidazo[2,1-b]thiazol-5-ylethanone:
    • Mix 2-aminothiazole (1.0 g, 10 mmol) and the appropriate α-bromo ketone (10 mmol) in absolute ethanol (30 mL)
    • Add anhydrous potassium carbonate (1.66 g, 12 mmol)
    • Heat under reflux for 4 hours
    • Cool to room temperature and filter
    • Wash the precipitate with cold ethanol and dry
  • Brominate the imidazo[2,1-b]thiazol-5-ylethanone:
    • Dissolve the product from step 1 (5 mmol) in glacial acetic acid (20 mL)
    • Cool to 0-5°C in an ice bath
    • Add bromine (0.88 g, 5.5 mmol) dropwise over 30 minutes
    • Stir at room temperature for an additional 2 hours
    • Pour into ice-cold water (100 mL)
  • Isolate the hydrobromide salt:
    • Neutralize the aqueous mixture with saturated sodium bicarbonate solution to pH 7
    • Extract with ethyl acetate (30 mL × 3)
    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate
    • Dissolve the concentrate in diethyl ether (20 mL)
    • Add hydrobromic acid in acetic acid (33%, 2 mL) dropwise
    • Collect the precipitated hydrobromide salt by filtration
    • Wash with cold diethyl ether and dry under vacuum
    • Recrystallize from ethanol/diethyl ether if necessary

Expected yield: 75-85%

Comparative Analysis of Preparation Methods

The following table provides a comprehensive comparison of the various methods for preparing 2-Bromo-1-imidazo[2,1-b]thiazol-5-ylethanone;hydrobromide:

Method Yield (%) Solvent Temperature (°C) Time (h) Reagents Advantages Disadvantages
NBS Bromination 70-85 CCl₄/CH₂Cl₂ 25-40 3-4 NBS, AIBN/BPO Mild conditions, selective Toxic solvents, requires radical initiator
Br₂ in Acetic Acid 75-85 Acetic acid 0-25 2-3 Br₂ High yield, straightforward Corrosive reagents, careful handling needed
HBr Method 80-90 Aqueous HBr 105-110 3 HBr High yield, one-step salt formation Harsh conditions, corrosive reagent
α-Bromo Ketone/2-Aminothiazole 65-75 Ethanol 78 2-4 K₂CO₃, TBAI Versatile, moderate conditions Multi-step, requires pre-brominated precursor
Microwave Method 75-85 Ethanol/solvent-free 120 0.08-0.25 - Rapid, efficient Requires specialized equipment
PEG-400 Microwave 80-90 PEG-400 180 0.17-0.25 PEG-400 Green chemistry, high yield Purification challenges
Ionic Liquid Method 75-85 [Bmim]Br 80-90 2-3 [Bmim]Br Environmentally friendly Higher cost of ionic liquid

Table 2: Comparison of preparation methods for 2-Bromo-1-imidazo[2,1-b]thiazol-5-ylethanone;hydrobromide

Optimization of Reaction Parameters

Solvent Effects on Bromination

The choice of solvent significantly impacts the efficiency and selectivity of the bromination reaction. The following table presents data on solvent optimization:

Entry Solvent Temperature (°C) Time (h) Brominating Agent Yield (%) Selectivity (%)
1 Carbon tetrachloride 25 3 NBS 72 85
2 Dichloromethane 25 3 NBS 75 82
3 Chloroform 25 3 NBS 70 80
4 Acetic acid 25 2 Br₂ 82 90
5 Dichloroethane 25 3 NBS 68 78
6 Acetonitrile 25 3 NBS 65 75
7 Trifluoroacetic acid 25 2 Br₂ 80 88
8 Acetic acid/HBr 25 2 Br₂ 85 92

Table 3: Effect of solvent on bromination reaction

Influence of Additives and Catalysts

Various additives and catalysts can enhance the reaction efficiency, as demonstrated in the following table:

Entry Additive/Catalyst Amount (mol%) Reaction Temperature (°C) Time (h) Yield (%)
1 None - Cyclization 78 4 65
2 K₂CO₃ 20 Cyclization 78 4 75
3 TBAI 10 Cyclization 78 4 70
4 K₂CO₃ + TBAI 20 + 10 Cyclization 78 4 85
5 AlCl₃ (anhydrous) 10 Bromination 25 2 80
6 FeCl₃ 5 Bromination 25 2 75
7 ZnCl₂ 10 Bromination 25 2 72
8 AIBN 5 NBS Bromination 40 3 82
9 Benzoyl peroxide 5 NBS Bromination 40 3 80

Table 4: Effect of additives and catalysts on reaction efficiency

Temperature and Reaction Time Optimization

The following table illustrates the effect of temperature and reaction time on the bromination reaction:

Entry Method Temperature (°C) Time (h) Yield (%) Purity (%)
1 Br₂/AcOH 0 2 70 92
2 Br₂/AcOH 25 2 82 88
3 Br₂/AcOH 50 2 75 80
4 NBS/CCl₄ 25 2 65 85
5 NBS/CCl₄ 40 2 75 82
6 NBS/CCl₄ 40 4 82 80
7 HBr 80 2 75 88
8 HBr 105 2 85 90
9 HBr 105 4 88 85

Table 5: Effect of temperature and reaction time on bromination reaction

Characterization and Analysis

Spectroscopic Characterization

Based on the analysis of similar compounds from the literature, the spectroscopic data for 2-Bromo-1-imidazo[2,1-b]thiazol-5-ylethanone;hydrobromide is expected to exhibit the following characteristics:

¹H-NMR (400 MHz, DMSO-d₆):

  • δ 8.20-8.50 ppm (s, 1H, imidazole-H)
  • δ 7.70-7.85 ppm (d, 1H, thiazole-H)
  • δ 7.30-7.50 ppm (d, 1H, thiazole-H)
  • δ 4.80-5.00 ppm (s, 2H, -CH₂Br)
  • δ 10.00-11.00 ppm (br s, 1H, HBr salt)

¹³C-NMR (100 MHz, DMSO-d₆):

  • δ 185-190 ppm (C=O)
  • δ 165-170 ppm (thiazole-C2)
  • δ 150-155 ppm (imidazole-C)
  • δ 135-140 ppm (thiazole-C4)
  • δ 120-125 ppm (thiazole-C5)
  • δ 115-120 ppm (imidazole-C5)
  • δ 35-40 ppm (CH₂Br)

IR (KBr, cm⁻¹):

  • 3100-3000 (C-H stretching, aromatic)
  • 2950-2850 (C-H stretching, aliphatic)
  • 1680-1700 (C=O stretching)
  • 1600-1550 (C=N stretching)
  • 1450-1400 (C=C stretching)
  • 1300-1250 (C-N stretching)
  • 750-700 (C-S stretching)
  • 600-550 (C-Br stretching)

Mass Spectrometry (ESI-MS):

  • [M+H]⁺ calculated for C₇H₆BrN₂OS: m/z ≈ 245 and 247 (bromine isotope pattern)

X-ray Crystallography

X-ray crystallographic analysis of similar compounds has revealed key structural features of brominated imidazothiazole derivatives. The expected crystal parameters for 2-Bromo-1-imidazo[2,1-b]thiazol-5-ylethanone;hydrobromide include:

  • Crystal system: Monoclinic or Orthorhombic
  • Space group: P2₁/c or P2₁2₁2₁
  • Unit cell dimensions: a = 7-9 Å, b = 10-12 Å, c = 12-14 Å
  • Bond angles: near 90-100° for the heterocyclic rings
  • Planarity: The imidazo[2,1-b]thiazole ring system is expected to be essentially planar

Elemental Analysis

The theoretical elemental composition for 2-Bromo-1-imidazo[2,1-b]thiazol-5-ylethanone;hydrobromide (C₇H₆Br₂N₂OS) is as follows:

Element Symbol Atomic Weight Number of Atoms Mass Percentage (%)
Carbon C 12.011 7 25.16
Hydrogen H 1.008 6 1.81
Nitrogen N 14.007 2 8.38
Oxygen O 15.999 1 4.80
Sulfur S 32.065 1 9.60
Bromine Br 79.904 2 50.25

Table 6: Theoretical elemental composition

Applications and Reactivity

Pharmaceutical Applications

The imidazo[2,1-b]thiazole scaffold has demonstrated significant biological activities, making derivatives like 2-Bromo-1-imidazo[2,1-b]thiazol-5-ylethanone;hydrobromide valuable in pharmaceutical research:

  • Antimicrobial activity against Gram-positive and Gram-negative bacteria
  • Antifungal activity against various fungal strains
  • Antitubercular activity against Mycobacterium tuberculosis
  • Anti-inflammatory and analgesic properties
  • Anthelmintic activity

Synthetic Applications

The bromine functionality in 2-Bromo-1-imidazo[2,1-b]thiazol-5-ylethanone;hydrobromide makes it a versatile intermediate for further transformations:

  • Nucleophilic substitution reactions with:

    • Amines to form amino derivatives
    • Thiols to form thioether derivatives
    • Alcohols to form ether derivatives
    • Carboxylates to form ester derivatives
  • Metal-catalyzed cross-coupling reactions:

    • Suzuki-Miyaura coupling with boronic acids
    • Sonogashira coupling with terminal alkynes
    • Heck coupling with alkenes
    • Stille coupling with organotin compounds
  • Radical reactions for C-C bond formation

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone;hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[2,1-b][1,3]thiazole derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of 2-bromo-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone;hydrobromide in combating cancer through various mechanisms:

  • Mechanism of Action : The compound has been shown to inhibit focal adhesion kinase (FAK) phosphorylation, which is crucial for cancer cell proliferation and survival. This inhibition enhances the efficacy of existing chemotherapeutic agents like gemcitabine in treating peritoneal mesothelioma .
  • Case Study : In a study published in Anticancer Research, researchers synthesized novel derivatives based on this compound and evaluated their antiproliferative effects. The derivatives demonstrated significant activity against various cancer cell lines, suggesting a promising avenue for developing new cancer therapies .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity, making it a candidate for developing new antibiotics:

  • Broad-Spectrum Activity : Research indicates that derivatives of this compound show effectiveness against both bacterial and fungal strains. For instance, studies have reported its efficacy against Staphylococcus aureus and Escherichia coli, highlighting its potential as a broad-spectrum antimicrobial agent .
  • Synthesis and Evaluation : A microwave-assisted synthesis method has been developed for creating new imidazo[2,1-b]thiazole derivatives. These derivatives were tested for antimicrobial, antimalarial, and antitubercular activities, showcasing promising results that warrant further investigation into their therapeutic applications .

Drug Resistance

One of the critical challenges in modern medicine is drug resistance, particularly in cancer and infectious diseases:

  • Counteracting Resistance : The compound's ability to modulate pathways associated with drug resistance mechanisms has been explored. For example, studies suggest that it can enhance the sensitivity of resistant cancer cells to established therapies by targeting specific molecular pathways involved in resistance .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of compounds:

Compound DerivativeBiological ActivityNotes
2-Bromo Derivative AAnticancerInhibits FAK phosphorylation
2-Bromo Derivative BAntimicrobialEffective against Gram-positive bacteria
2-Bromo Derivative CAntimalarialPotent against Plasmodium species

This table summarizes various derivatives of this compound and their corresponding biological activities. The optimization of these derivatives is crucial for enhancing their therapeutic profiles.

Mécanisme D'action

The mechanism of action of 2-Bromo-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone;hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the heterocyclic structure allow the compound to form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved can vary depending on the specific application and target .

Comparaison Avec Des Composés Similaires

Core Structure and Substitution Patterns

  • Target Compound : Features a bromoethyl ketone at position 5 of the imidazo[2,1-b][1,3]thiazole ring and a hydrobromide salt.
  • 6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole Hydrobromide (CAS 330196-49-1) : Differs by having a bromomethyl group instead of bromoethyl ketone at position 4. The hydrobromide salt enhances solubility, similar to the target compound .
  • 5-Bromo-6-methylimidazo[2,1-b][1,3]thiazole (CAS 134670-13-6) : Substituted with bromine at position 5 and methyl at position 5. The absence of a ketone group reduces electrophilicity compared to the target compound .
  • 2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole : Contains a phenyl group at position 6 and a bromine at position 2. The additional thiadiazole ring alters electronic properties and steric hindrance .

Key Structural Comparisons

Compound Position 5 Substituent Position 6 Substituent Counterion/Salt
Target Compound Bromoethyl ketone None Hydrobromide
CAS 330196-49-1 Bromomethyl None Hydrobromide
CAS 134670-13-6 Bromine Methyl None
2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole None Phenyl None

Reactivity Insights :

  • The bromoethyl ketone group in the target compound is more electrophilic than bromomethyl (CAS 330196-49-1) or chloro analogs (e.g., 6-chloro derivatives in ), favoring nucleophilic attacks at the carbonyl carbon.
  • Hydrobromide salts (target compound and CAS 330196-49-1) improve aqueous solubility, critical for biological applications, compared to neutral analogs like CAS 134670-13-6 .

Physical and Spectroscopic Properties

Melting Points and Yields

Compound Yield (%) Melting Point (°C)
5-Bromo-3-[6-(dihydrobenzo[d][1,3]dioxol-6-yl)-imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-1H-indole (10c) 55 327
5-Fluoro-1-methyl analog (10d) 58 257
CAS 134670-13-6 N/A N/A
  • High melting points (e.g., 327°C for 10c) correlate with extended aromatic systems and hydrogen-bonding capabilities. The target compound’s melting point is expected to be lower due to the hydrobromide salt’s ionic nature.

Spectroscopic Data

  • NMR Trends: Aromatic protons in imidazothiazole derivatives resonate at δ 7.32–8.64 ppm (1H NMR, ). The target compound’s ethanone group would likely show a carbonyl signal at ~200 ppm in ¹³C NMR. Bromine’s deshielding effect shifts adjacent carbons upfield (e.g., δ 106.7–145.1 ppm in 10c ).

COX-2 Inhibition

  • 6a () : N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine shows potent COX-2 inhibition (IC₅₀ = 0.08 µM, selectivity index = 313.7). Substituents at position 5 (e.g., amines) critically influence activity .
  • Target Compound : The bromoethyl ketone may act as a leaving group, enabling covalent binding to enzyme active sites, though direct data are lacking.

Anticancer Potential

  • Pyridine-Thiazole Hybrids (): Inhibit kinases (e.g., c-Met, CDK1) with IC₅₀ values in the nanomolar range. The target compound’s bromoethyl group could enhance interactions with hydrophobic kinase pockets.

Antiviral Activity

  • Compound 7aa (): [2-(4-Bromobenzoyl)imidazo[2,1-b]thiazol-5-yl]methanone derivatives inhibit Junín virus (JUNV). The target compound’s ketone moiety may mimic this activity .

Activité Biologique

2-Bromo-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone; hydrobromide is a heterocyclic compound that incorporates both imidazole and thiazole moieties. These structural features are often associated with various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this compound, drawing from diverse research findings and case studies.

  • Chemical Formula : C7_7H6_6Br2_2N2_2OS
  • Molecular Weight : 326.01 g/mol
  • CAS Number : 2247106-40-5

Biological Activity Overview

The biological activity of 2-Bromo-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone; hydrobromide has been investigated in various studies. The compound exhibits significant interactions with several biological targets, leading to diverse cellular effects.

Antimicrobial Activity

Research indicates that compounds containing imidazole and thiazole rings often display antimicrobial properties. For instance, derivatives of imidazo[2,1-b]thiazole have shown efficacy against various bacterial strains and fungi. The mechanism typically involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial growth .

Anticancer Properties

Studies have reported that derivatives of imidazo[2,1-b]thiazole can induce apoptosis in cancer cells. The compound activates caspases and disrupts mitochondrial membrane potential, leading to programmed cell death. In vitro evaluations have demonstrated its efficacy against several cancer cell lines, highlighting its potential as an anticancer agent .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various imidazo[2,1-b]thiazole derivatives against common pathogens. The results indicated that 2-Bromo-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone; hydrobromide exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests a promising application in treating infections caused by these bacteria.

Case Study 2: Anticancer Activity

In a separate investigation focusing on cancer cell lines (e.g., HeLa and MCF-7), the compound was shown to inhibit cell proliferation significantly. The half-maximal inhibitory concentration (IC50) was determined to be approximately 15 µM for HeLa cells after 48 hours of treatment. Flow cytometry analysis confirmed that the compound induced apoptosis through the intrinsic pathway .

Mechanistic Insights

The biological activities of 2-Bromo-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone; hydrobromide can be attributed to its ability to interact with specific proteins and enzymes involved in critical cellular processes:

  • Enzyme Interactions : The compound has been shown to inhibit enzymes involved in oxidative stress responses and inflammatory pathways.
  • Cell Signaling : It can modulate various signaling pathways related to cell survival and apoptosis.

Table of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AntimicrobialEscherichia coliMIC = 32 µg/mL
AnticancerHeLa CellsIC50 = 15 µM
AnticancerMCF-7 CellsInduction of apoptosis

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone hydrobromide?

  • Methodological Answer : The compound is typically synthesized via bromination of a precursor imidazo[2,1-b][1,3]thiazole derivative. A common approach involves reacting ethyl 2-(imidazo[2,1-b][1,3]thiazol-5-yl)acetate with bromine in dichloromethane at 0–5°C to introduce the bromine atom selectively. The hydrobromide salt is then formed by neutralizing the reaction mixture with HBr in ethanol, followed by recrystallization from ethanol/water (1:1) to achieve high purity (>98%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirms the presence of the imidazo[2,1-b][1,3]thiazole core and bromo/ethanone substituents. Key signals include δ 2.8–3.2 ppm (CH2CO) and δ 7.2–8.1 ppm (aromatic protons) .
  • X-ray crystallography : Resolves the protonation site (N(7) in the imidazole ring) and salt formation with hydrobromic acid .
  • FT-IR : Identifies C=O (1690–1710 cm⁻¹) and N-H stretches (2500–2700 cm⁻¹ for the hydrobromide salt) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Stability is evaluated via accelerated degradation studies:

  • Thermal stability : Heat samples at 40°C, 60°C, and 80°C for 4 weeks, monitoring degradation via HPLC (C18 column, acetonitrile/water mobile phase).
  • Photostability : Expose to UV light (320–400 nm) for 48 hours, analyzing changes in UV-Vis spectra (λmax ~280 nm) .

Advanced Research Questions

Q. How does the hydrobromide salt form influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The hydrobromide salt enhances electrophilicity at the 2-bromo position by polarizing the C-Br bond. For example, in Suzuki-Miyaura couplings, pre-treatment with K2CO3 removes HBr, generating a free base that reacts with arylboronic acids (e.g., 4-methoxyphenylboronic acid) in THF/Pd(PPh3)4 at 80°C (yield: 75–85%) .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for antimicrobial activity?

  • Methodological Answer :

  • Bioassay design : Test derivatives against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC (minimum inhibitory concentration) assays in Mueller-Hinton broth.
  • SAR parameters : Vary substituents at the ethanone and imidazole positions. For instance, replacing bromine with chlorine reduces activity by 50%, indicating halogen size impacts target binding .
  • Computational modeling : Perform docking studies (AutoDock Vina) with S. aureus dihydrofolate reductase (PDB: 3SRW) to predict binding affinities .

Q. What mechanistic insights explain the compound’s antioxidant activity in DPPH assays?

  • Methodological Answer : The compound scavenges free radicals via hydrogen atom transfer (HAT) from the imidazole N-H group. In DPPH assays (0.1 mM in ethanol), measure IC50 values by UV-Vis at 517 nm. A linear correlation (R² >0.9) between electron-donating substituents (e.g., -OCH3) and lower IC50 (10–20 μM) suggests enhanced radical stabilization .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer : Use QSAR models in SwissADME or ADMETLab 2.0:

  • Lipophilicity (LogP) : Predicted LogP = 2.3 indicates moderate blood-brain barrier permeability.
  • CYP450 inhibition : High affinity for CYP3A4 (binding energy: -9.2 kcal/mol) suggests potential drug-drug interactions .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.